Technical Guide to Aspochracin: Discovery, Origin, and Biological Activity
Technical Guide to Aspochracin: Discovery, Origin, and Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of aspochracin (B153754), an insecticidal cyclic peptide first isolated from the fungus Aspergillus ochraceus. It details the discovery, chemical structure, and biological activities of aspochracin, with a focus on its origin and characterization. This guide includes summaries of quantitative data, detailed experimental protocols derived from foundational studies, and visualizations of experimental workflows and a proposed mechanism of action to support further research and development.
Introduction
Aspergillus ochraceus is a widely distributed fungus known for its prolific production of a diverse array of secondary metabolites, including polyketides, nonribosomal peptides, and various alkaloids[1][2]. While some of these metabolites, such as ochratoxin A, are notable for their toxicity and role as food contaminants, others exhibit promising bioactive properties, including antimicrobial, cytotoxic, and insecticidal effects[2][3]. Among these is aspochracin, a novel cyclotripeptide that has demonstrated significant insecticidal properties[4].
First identified in the culture filtrate of A. ochraceus, aspochracin was discovered during a screening program for toxic metabolites from muscardine fungi—fungi that are pathogenic to insects. Its unique structure and biological activity have made it a subject of interest for its potential applications in agriculture and as a lead compound in drug discovery. This guide synthesizes the original research to provide a detailed technical resource on its discovery and core characteristics.
Discovery and Origin
Aspochracin was first isolated from the culture filtrate of Aspergillus ochraceus Wilhelm, a fungus recognized for causing muscardine disease in insects. The discovery was the result of targeted screening of entomopathogenic fungi for insecticidal toxins.
The producing organism, A. ochraceus, is a filamentous fungus found in various environments, including soil and decaying vegetation. It is a versatile producer of secondary metabolites, and the isolation of aspochracin highlighted its potential as a source of biologically active peptides.
The chemical structure of aspochracin was determined to be a novel cyclotripeptide. It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. The δ-amino group of the ornithine residue is acylated with an all-trans-2,4,6-octatrienoic acid side chain. The integrity of this unsaturated fatty acid chain is critical for its biological activity; hydrogenation of the triene to form hexahydroaspochracin results in the complete loss of its insecticidal effects.
Data Presentation
Quantitative data regarding the biological activity of aspochracin is summarized below. The primary reported activity is its insecticidal effect, observed through direct injection into insect larvae.
| Compound | Assay Type | Test Organism | Parameter | Value | Observed Effect | Reference |
| Aspochracin | Injection | Silkworm (Bombyx mori) larvae | Minimal Effective Concentration | 17 µg/g | Paralysis | |
| Aspochracin | Injection | Fall webworm (Hyphantria cunea) larvae | Minimal Effective Concentration | 17 µg/g | Paralysis | |
| Hexahydroaspochracin | Contact | Silkworm (Bombyx mori) larvae and eggs | N/A | Inactive | No toxicity observed |
Experimental Protocols
The following protocols are detailed methodologies based on the original discovery and characterization studies for aspochracin.
Fungal Cultivation and Aspochracin Production
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Organism: Aspergillus ochraceus Wilhelm.
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Culture Medium: A modified Czapek-Dox medium supplemented with 0.5% yeast extract is prepared. The composition per liter is: 30g Sucrose, 3g NaNO₃, 1g K₂HPO₄, 0.5g MgSO₄·7H₂O, 0.5g KCl, 0.01g FeSO₄·7H₂O, and 5g Yeast Extract.
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Cultivation: The fungus is cultured in the prepared liquid medium using flasks. The cultivation is performed with aeration and agitation for a period sufficient to allow for the production and secretion of secondary metabolites (typically 7-10 days at 28-30°C).
Isolation and Purification of Aspochracin
This protocol follows a multi-step extraction and chromatographic purification process.
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Filtration: The cultured broth is filtered to separate the mycelia from the culture filtrate. The filtrate contains the secreted aspochracin.
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Solvent Extraction: The cell-free filtrate is extracted three times with an equal volume of ethyl acetate (B1210297). The ethyl acetate fractions are pooled.
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Concentration: The pooled ethyl acetate extract is evaporated to dryness under reduced pressure to yield a crude, oily residue.
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Silicic Acid Chromatography (Column 1):
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The crude residue is dissolved in a minimal amount of benzene.
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This solution is applied to a silicic acid column pre-equilibrated with benzene.
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The column is eluted with a stepwise gradient of ethyl acetate in benzene. Fractions are collected and tested for insecticidal activity.
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Active fractions are pooled and concentrated.
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Silicic Acid Chromatography (Column 2):
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The active concentrate from the first column is re-chromatographed on a second silicic acid column.
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The column is eluted with a stepwise gradient of methanol (B129727) in chloroform.
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Active fractions are identified, pooled, and evaporated to yield a semi-purified powder.
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Crystallization: The powder is dissolved in a small volume of ethyl acetate. n-Hexane is added dropwise until turbidity is observed. The solution is allowed to stand, yielding pale yellow needles of pure aspochracin.
Insecticidal Bioassay Protocol (Injection Method)
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Test Sample Preparation: Pure aspochracin is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone) and then diluted with insect saline to the desired concentrations.
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Test Subjects: Late-instar larvae of the silkworm (Bombyx mori) or fall webworm (Hyphantria cunea) are used.
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Injection: A microsyringe is used to inject a small, defined volume (e.g., 5-10 µL) of the aspochracin solution into the hemocoel of each larva. The dosage is calculated based on the concentration and the average weight of the larvae (µg of compound per g of body weight).
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Control Group: A control group of larvae is injected with the same volume of the saline-solvent vehicle without aspochracin.
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Observation: The larvae are observed over a period of 24-48 hours. The primary endpoint is the onset of paralysis or mortality. The minimal effective concentration is determined as the lowest dose that induces a toxic effect in the majority of the test subjects.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation and purification of aspochracin from the fungal culture.
Proposed Mechanism of Action
The precise molecular target and signaling pathway for aspochracin's insecticidal activity has not been fully elucidated. However, based on the known mechanisms of other insecticidal cyclic peptides, a plausible mechanism involves interaction with and disruption of cellular membranes, particularly in the insect midgut or neuronal cells, leading to paralysis. The lipophilic octatrienoic acid side chain likely facilitates insertion into the lipid bilayer. This interaction could lead to pore formation or general membrane destabilization, causing a loss of ion homeostasis, cellular leakage, and ultimately cell death.
The following diagram illustrates this proposed mechanism.
Conclusion
Aspochracin stands out as a potent insecticidal metabolite from Aspergillus ochraceus. Its unique cyclic peptide structure, combined with a functionally critical unsaturated fatty acid chain, makes it an interesting candidate for bio-pesticide development. The foundational studies have provided a clear path for its isolation and characterization. However, significant gaps remain in the understanding of its precise mechanism of action and its broader spectrum of activity against various insect pests. Further research into its molecular targets and signaling pathways could unlock its full potential for agricultural applications and provide new insights into the chemical ecology of entomopathogenic fungi.
